molecular formula C15H24O B13741975 6-(1,1,3,3-Tetramethylbutyl)-m-cresol CAS No. 3287-10-3

6-(1,1,3,3-Tetramethylbutyl)-m-cresol

Cat. No.: B13741975
CAS No.: 3287-10-3
M. Wt: 220.35 g/mol
InChI Key: JIFAIMFIZHUBEK-UHFFFAOYSA-N
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Description

6-(1,1,3,3-Tetramethylbutyl)-m-cresol, also known as 2,6-di-tert-butyl-4-methylphenol, is a synthetic antioxidant widely used in various industries. It is known for its ability to prevent oxidation in organic materials, making it a valuable additive in products such as plastics, rubber, and fuels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol typically involves the alkylation of m-cresol with 2,6-di-tert-butylphenol. This reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The process involves the continuous addition of reactants and catalysts, followed by separation and purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-(1,1,3,3-Tetramethylbutyl)-m-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound back to its phenolic form.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride and are conducted under controlled temperature conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenolic compounds.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

6-(1,1,3,3-Tetramethylbutyl)-m-cresol has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.

    Biology: Employed in cell culture studies to protect cells from oxidative stress.

    Medicine: Investigated for its potential antioxidant properties in preventing oxidative damage in biological systems.

    Industry: Utilized as an additive in fuels, lubricants, and rubber to enhance their stability and shelf life.

Mechanism of Action

The antioxidant activity of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process prevents the propagation of oxidative chain reactions in organic materials. The compound targets reactive oxygen species and other free radicals, protecting materials and biological systems from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: Another antioxidant with similar properties but different molecular structure.

    Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.

    Butylated hydroxyanisole (BHA): Commonly used in food preservation.

Uniqueness

6-(1,1,3,3-Tetramethylbutyl)-m-cresol is unique due to its high thermal stability and effectiveness in preventing oxidation in a wide range of materials. Its molecular structure allows for efficient stabilization of free radicals, making it a preferred choice in various industrial applications.

Properties

CAS No.

3287-10-3

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

5-methyl-2-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C15H24O/c1-11-7-8-12(13(16)9-11)15(5,6)10-14(2,3)4/h7-9,16H,10H2,1-6H3

InChI Key

JIFAIMFIZHUBEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)CC(C)(C)C)O

Origin of Product

United States

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